molecular formula C12H11FN6O B499881 N1-{[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}-1,2,3,4-TETRAZOLE-1,5-DIAMINE

N1-{[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}-1,2,3,4-TETRAZOLE-1,5-DIAMINE

Cat. No.: B499881
M. Wt: 274.25g/mol
InChI Key: LTQLFJJLKKIIRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-{[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}-1,2,3,4-TETRAZOLE-1,5-DIAMINE is a complex organic compound that features a unique combination of functional groups, including a furan ring, a fluorophenyl group, and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-{[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}-1,2,3,4-TETRAZOLE-1,5-DIAMINE typically involves multiple steps. One common method starts with the preparation of 5-(2-fluorophenyl)furan-2-carbaldehyde, which is then subjected to a series of reactions to introduce the tetrazole and diamine functionalities . The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The use of advanced purification techniques such as chromatography and crystallization ensures that the final product meets the required specifications for further applications.

Chemical Reactions Analysis

Types of Reactions

N1-{[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}-1,2,3,4-TETRAZOLE-1,5-DIAMINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to new compounds with different properties.

    Substitution: The presence of multiple functional groups allows for substitution reactions, where one group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N1-{[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}-1,2,3,4-TETRAZOLE-1,5-DIAMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-{[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}-1,2,3,4-TETRAZOLE-1,5-DIAMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrazole derivatives and furan-containing molecules. Examples are:

  • 5-(2-fluorophenyl)-1H-tetrazole
  • 2-(2-fluorophenyl)furan
  • 1H-tetrazole-5-amine

Uniqueness

What sets N1-{[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}-1,2,3,4-TETRAZOLE-1,5-DIAMINE apart is its combination of functional groups, which provides a unique set of chemical and biological properties. This makes it a versatile compound for various applications, from drug development to materials science .

Properties

Molecular Formula

C12H11FN6O

Molecular Weight

274.25g/mol

IUPAC Name

1-N-[[5-(2-fluorophenyl)furan-2-yl]methyl]tetrazole-1,5-diamine

InChI

InChI=1S/C12H11FN6O/c13-10-4-2-1-3-9(10)11-6-5-8(20-11)7-15-19-12(14)16-17-18-19/h1-6,15H,7H2,(H2,14,16,18)

InChI Key

LTQLFJJLKKIIRP-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)CNN3C(=NN=N3)N)F

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)CNN3C(=NN=N3)N)F

Origin of Product

United States

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